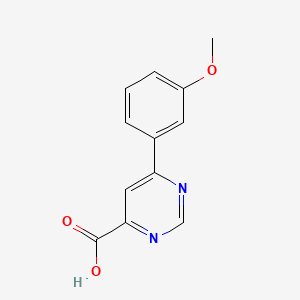

6-(3-Methoxyphenyl)pyrimidine-4-carboxylic acid

Description

6-(3-Methoxyphenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at the 4-position and a 3-methoxyphenyl substituent at the 6-position.

Properties

IUPAC Name |

6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-9-4-2-3-8(5-9)10-6-11(12(15)16)14-7-13-10/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAONUAPSJMZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 3-methoxybenzaldehyde with a suitable pyrimidine precursor. One common method includes the following steps:

Condensation Reaction: 3-methoxybenzaldehyde reacts with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization with guanidine to form the pyrimidine ring.

Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: 6-(3-Hydroxyphenyl)pyrimidine-4-carboxylic acid.

Reduction: 6-(3-Methoxyphenyl)pyrimidine-4-methanol.

Substitution: 6-(3-Aminophenyl)pyrimidine-4-carboxylic acid or 6-(3-Thiophenyl)pyrimidine-4-carboxylic acid.

Scientific Research Applications

Antihypertensive Properties

Research indicates that derivatives of pyrimidine-4-carboxylic acids, including 6-(3-Methoxyphenyl)pyrimidine-4-carboxylic acid, exhibit potential as antihypertensive agents. Specifically, studies have demonstrated that certain pyrimidine derivatives can act as inhibitors of the angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The synthesis of these compounds often involves natural amino acids and aldehydes, leading to stereoselective products that could be optimized for drug development .

Antitumor Activity

Compounds containing the pyrimidine core have been investigated for their anticancer properties. For instance, modifications to the pyrimidine structure can enhance its ability to inhibit cancer cell proliferation. Research has shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells . The structure-activity relationship (SAR) studies are essential for understanding how modifications influence biological activity.

Herbicidal Activity

This compound has been identified as part of synergistic herbicidal compositions. These compositions combine this compound with other herbicides to enhance efficacy against a broad spectrum of weed species. For example, studies have reported that formulations incorporating this pyrimidine derivative demonstrate improved control over problematic weeds like blackgrass and wild oats at lower application rates compared to individual herbicides . This synergistic effect is critical for developing more sustainable agricultural practices.

Synthesis and Structural Insights

The synthesis of this compound typically involves multistep organic reactions, often starting from readily available precursors such as amino acids and aldehydes. The process may include:

- Formation of the pyrimidine ring through condensation reactions.

- Subsequent functionalization to introduce the methoxyphenyl group.

- Optimization of reaction conditions to enhance yield and selectivity.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrimidine-4-carboxylic acid derivatives exhibit diverse pharmacological properties depending on substituent type and position. Key analogs include:

Table 1: Structural and Functional Comparison of Pyrimidine-4-Carboxylic Acid Derivatives

Key Observations:

- Substituent Position: The meta-methoxy group in this compound may induce steric hindrance compared to the para-substituted analog (6-(4-methoxyphenyl)), altering binding interactions .

- Biological Activity: Amide derivatives, such as 6-(benzyl(methyl)amino)pyrimidine-4-carboxamide, show potent antitubercular activity, highlighting the importance of the 6-position substituent in modulating efficacy .

Biological Activity

6-(3-Methoxyphenyl)pyrimidine-4-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and enzyme inhibition effects. This article synthesizes findings from various studies, highlighting the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The structure includes a pyrimidine ring substituted with a methoxyphenyl group at the 6-position and a carboxylic acid group at the 4-position. This configuration is crucial for its biological interactions.

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

- Inhibition of COX Enzymes :

- In vitro assays revealed that compounds similar to this compound can inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin E2 (PGE2) production. For instance, related compounds showed IC50 values ranging from 0.04 to 0.09 μmol against COX-2, comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Other Pyrimidines | Various | Various |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that pyrimidine derivatives can induce apoptosis in various cancer cell lines through multiple mechanisms.

- Mechanisms of Action :

3. Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of specific enzymes involved in lipid metabolism.

- N-acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) :

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives:

- Substituent Effects :

| Substituent | Effect on Activity |

|---|---|

| Methoxy (–OCH₃) | Increases lipophilicity and potency |

| Chlorine (–Cl) | Varies; can enhance or reduce activity depending on position |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Carrageenan-induced Paw Edema Model :

- Cancer Cell Line Studies :

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes coupling reactions with amines to form amides, a key reaction for drug development. This process typically employs activating agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or propanephosphonic acid cycloanhydride in the presence of bases like N-methylmorpholine (NMM).

Example Reaction:

| Reagents/Conditions | Amine Component | Product Yield | Reference |

|---|---|---|---|

| HATU, NMM, DMF, rt, 12h | 1-(4-Fluorophenyl)-N-methylmethanamine | 65% | |

| Propanephosphonic acid cycloanhydride, DCM | 4-Aminopyridine | 29% |

This reaction is pivotal for generating derivatives with enhanced bioavailability or target specificity, as seen in antitubercular and neuroactive compound development .

Esterification

The carboxylic acid group can be esterified using alcohols under acid catalysis. Although specific examples for this compound are not explicitly documented, general protocols for pyrimidine-4-carboxylic acids involve:

Typical Conditions:

-

Reagents: Methanol/HCl or N,N-dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP).

-

Outcome: Methyl or ethyl esters, which serve as intermediates for further functionalization .

Acylation and Conformational Isomerization

Acylation of the pyrimidine nitrogen with reagents like acetyl chloride or 3-(acetylthio)propionyl chloride produces N-acyl derivatives. These reactions often proceed in acetone or dichloromethane, yielding products prone to cis,trans-isomerization due to hindered amide rotation .

Example:

| Acylating Agent | Conditions | Product | Isomer Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| 3-(Acetylthio)propionyl chloride | Acetone, rt, 10–12h | 3-(3-Acetylsulfanylpropanoyl) derivative | 3:1 |

Decarboxylation and Ring Modification

Under strong acidic or basic conditions, decarboxylation may occur, forming 6-(3-Methoxyphenyl)pyrimidine. Additionally, the pyrimidine ring can undergo oxidation or reduction, though direct evidence for this compound requires extrapolation from related structures .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit COX-2 inhibitory activity (IC50 ≈ 0.04 μmol), comparable to celecoxib, achieved through strategic substitutions on the pyrimidine ring or phenyl group . Modifications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.